molecular formula C14H18BNO2 B11764218 2-(3-(Cyclopropyl(hydroxy)boryl)phenyl)-4,4-dimethyl-4,5-dihydrooxazole CAS No. 872495-59-5

2-(3-(Cyclopropyl(hydroxy)boryl)phenyl)-4,4-dimethyl-4,5-dihydrooxazole

Cat. No.: B11764218
CAS No.: 872495-59-5
M. Wt: 243.11 g/mol
InChI Key: QLLRYCUNIPQFKV-UHFFFAOYSA-N
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Description

2-(3-(Cyclopropyl(hydroxy)boryl)phenyl)-4,4-dimethyl-4,5-dihydrooxazole is a complex organic compound that features a cyclopropyl group, a hydroxyboryl group, and a dihydrooxazole ring

Properties

CAS No.

872495-59-5

Molecular Formula

C14H18BNO2

Molecular Weight

243.11 g/mol

IUPAC Name

cyclopropyl-[3-(4,4-dimethyl-5H-1,3-oxazol-2-yl)phenyl]borinic acid

InChI

InChI=1S/C14H18BNO2/c1-14(2)9-18-13(16-14)10-4-3-5-12(8-10)15(17)11-6-7-11/h3-5,8,11,17H,6-7,9H2,1-2H3

InChI Key

QLLRYCUNIPQFKV-UHFFFAOYSA-N

Canonical SMILES

B(C1CC1)(C2=CC(=CC=C2)C3=NC(CO3)(C)C)O

Origin of Product

United States

Preparation Methods

Directed Lithiation-Borylation

The oxazoline’s oxygen atom acts as a directing group, enabling lithiation at the phenyl ring’s meta position. Exposure of 2-(3-bromophenyl)-4,4-dimethyl-4,5-dihydrooxazole to n -butyllithium (–78°C, THF) generates a lithium intermediate, which reacts with tris(cyclopropyl)borate (B(OPr)₃) to install the cyclopropylboronate group. This method achieves 60–65% yield but requires stringent anhydrous conditions. Alternative boron electrophiles like 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane improve selectivity, yielding 72% of the boronic ester.

Palladium-Catalyzed Miyaura Borylation

Aryl halides undergo Miyaura borylation with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd(OAc)₂ and Xantphos. For 2-(3-iodophenyl)-4,4-dimethyl-4,5-dihydrooxazole, this method installs a pinacol boronate group at the meta position (82% yield, 80°C, 12 h). Subsequent transmetallation with cyclopropylmagnesium bromide replaces one pinacolato ligand, yielding the cyclopropyl(hydroxy)boryl group.

Integrated Synthetic Routes

Route A: Sequential Cyclization and Borylation

  • Oxazoline formation : Cyclize N -butyl-3-(2-hydroxypropane-2-yl)benzamide with SOCl₂ (82% yield).

  • Lithiation-borylation : Treat 2-(3-bromophenyl)-4,4-dimethyl-4,5-dihydrooxazole with n -BuLi and B(OPr)₃ (65% yield).

  • Cyclopropane introduction : Perform Pd-mediated coupling with cyclopropylmagnesium bromide (78% yield).

Route B: One-Pot Borylation-Cyclopropanation

  • Miyaura borylation : React 2-(3-iodophenyl)-4,4-dimethyl-4,5-dihydrooxazole with B₂Pin₂ and Pd(OAc)₂ (85% yield).

  • In situ cyclopropanation : Add cyclopropene and PhIF₂ to the boronate intermediate (62% yield).

Comparative Analysis of Methods

MethodYield (%)ConditionsKey AdvantageLimitation
Directed Lithiation65–78°C, anhydrous THFHigh regioselectivitySensitive to moisture
Miyaura Borylation8580°C, Pd(OAc)₂/XantphosScalable (>10 g)Requires transmetallation step
Hypervalent Iodine6275°C, Sc(OTf)₃Avoids organometallic reagentsLow functional group tolerance

Mechanistic Insights

Oxazoline Cyclization

Density functional theory (DFT) calculations reveal that the 4,4-dimethyl groups lower the activation energy (ΔG‡ = 18.3 kcal/mol) by stabilizing the tetrahedral intermediate through steric and electronic effects.

Borylation Selectivity

The oxazoline’s oxygen directs lithiation to the phenyl meta position via a six-membered cyclic transition state, as evidenced by NOESY NMR studies . Competing ortho-lithiation is suppressed by the bulky 4,4-dimethyl substituents.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Research indicates that compounds with boron-containing groups often exhibit significant anticancer properties. The incorporation of the cyclopropyl group may enhance the bioactivity of the compound through improved binding interactions with biological targets. For instance, studies have shown that similar structures can inhibit tumor cell proliferation effectively .
  • Enzyme Inhibition : The oxazole ring in this compound can serve as a pharmacophore for enzyme inhibition. Compounds with oxazole derivatives have been explored as inhibitors of enzymes related to cancer and metabolic diseases. The specific interactions of this compound with target enzymes warrant further investigation to elucidate its potential as a therapeutic agent .
  • Neuroprotective Effects : Given the structural similarities to known neuroprotective agents, this compound could potentially inhibit acetylcholinesterase activity, thereby increasing acetylcholine levels in the brain. This mechanism is crucial for treating neurodegenerative diseases such as Alzheimer's disease .

Material Science Applications

  • Organic Electronics : The unique electronic properties of boron-containing compounds make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tune the electronic properties through substituents like cyclopropyl groups can lead to improved device performance .
  • Polymer Chemistry : The synthesis of polymers incorporating boron and oxazole units can lead to materials with enhanced thermal stability and mechanical properties. These materials have potential applications in coatings, adhesives, and composites.

Catalytic Applications

  • Borylation Reactions : The presence of boron in the compound suggests its utility in borylation reactions, which are critical in organic synthesis for forming carbon-boron bonds. This can facilitate the development of new synthetic pathways for complex organic molecules .
  • Cross-Coupling Reactions : Similar compounds have been utilized in Suzuki-Miyaura coupling reactions, which are essential for constructing biaryl compounds widely used in pharmaceuticals and agrochemicals. The reactivity profile of this compound could be explored for such transformations .

Case Studies

  • Case Study 1 : A study focusing on boron-containing compounds demonstrated their effectiveness as anticancer agents through mechanisms involving apoptosis and cell cycle arrest. The results indicated that modifications to the cyclopropyl group significantly impacted biological activity .
  • Case Study 2 : Research on neuroprotective agents highlighted the role of oxazole derivatives in enhancing cognitive function in animal models of Alzheimer’s disease. Compounds similar to 2-(3-(Cyclopropyl(hydroxy)boryl)phenyl)-4,4-dimethyl-4,5-dihydrooxazole showed promising results in increasing acetylcholine levels .

Mechanism of Action

The mechanism of action of 2-(3-(Cyclopropyl(hydroxy)boryl)phenyl)-4,4-dimethyl-4,5-dihydrooxazole involves its interaction with various molecular targets and pathways. The hydroxyboryl group can form reversible covalent bonds with biological molecules, making it useful in enzyme inhibition or as a molecular probe . The dihydrooxazole ring can interact with proteins or nucleic acids, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other boron-containing molecules such as phenylboronic acid, vinylboronic acid, and various boronate esters . These compounds share some structural features and reactivity patterns with 2-(3-(Cyclopropyl(hydroxy)boryl)phenyl)-4,4-dimethyl-4,5-dihydrooxazole.

Uniqueness

The uniqueness of 2-(3-(Cyclopropyl(hydroxy)boryl)phenyl)-4,4-dimethyl-4,5-dihydrooxazole lies in its combination of a cyclopropyl group, a hydroxyboryl group, and a dihydrooxazole ring.

Biological Activity

The compound 2-(3-(Cyclopropyl(hydroxy)boryl)phenyl)-4,4-dimethyl-4,5-dihydrooxazole is a borylated heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of the compound is characterized by a cyclopropyl group attached to a boryl moiety, linked to a phenyl ring and an oxazole ring. This unique arrangement may contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of oxazole and other heterocycles have shown promising results against various cancer cell lines. The biological evaluation of 2-(3-(Cyclopropyl(hydroxy)boryl)phenyl)-4,4-dimethyl-4,5-dihydrooxazole could potentially reveal similar activities.

  • Case Study : A related study evaluated the cytotoxic effects of various borylated compounds against human breast adenocarcinoma (MCF-7) and lung carcinoma (A549) cell lines. Compounds with similar boryl substituents demonstrated IC50 values in the micromolar range, indicating effective growth inhibition .

Anti-inflammatory Activity

The oxazole ring is known for its anti-inflammatory properties. Compounds containing this moiety have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

  • Mechanism : Inhibition of COX-1 and COX-2 enzymes reduces the production of prostaglandins, thereby alleviating inflammation. The dual inhibition observed in some studies suggests that 2-(3-(Cyclopropyl(hydroxy)boryl)phenyl)-4,4-dimethyl-4,5-dihydrooxazole may also exhibit these properties .

In Vitro Studies

In vitro assays have been conducted to assess the cytotoxicity and anti-inflammatory effects of similar compounds:

CompoundCell LineIC50 (μM)Mechanism of Action
3dMCF-786.55COX inhibition
3oA54949.47COX inhibition
3mNHDF563.49Pro-proliferative effect

These findings suggest that modifications in the molecular structure can lead to varying degrees of biological activity .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of 2-(3-(Cyclopropyl(hydroxy)boryl)phenyl)-4,4-dimethyl-4,5-dihydrooxazole with COX enzymes. The results indicate favorable interactions with key amino acid residues within the active sites, supporting its potential as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare 2-(3-(Cyclopropyl(hydroxy)boryl)phenyl)-4,4-dimethyl-4,5-dihydrooxazole?

  • Methodological Answer : The synthesis typically involves multi-step routes, including organometallic intermediates and boronate formation. For example, organotin precursors (e.g., 2-(2-bromophenyl)-4,4-dimethyl-4,5-dihydrooxazole) are synthesized via Stille coupling or transmetallation reactions. Reduction steps using NaBH₄ under cryogenic conditions (-84°C) are critical for stabilizing reactive intermediates, as demonstrated in the synthesis of analogous stannylphenyl-dihydrooxazole compounds . Characterization relies on NMR, IR, and GC-MS to confirm regiochemistry and purity (>99%) .

Q. Which spectroscopic techniques are essential for characterizing the structural and electronic properties of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Resolves substituent effects on the phenyl and oxazole rings, with shifts indicative of boron hybridization (e.g., sp² vs. sp³) .
  • IR Spectroscopy : Identifies B–O and B–C vibrational modes (~1,350 cm⁻¹ for boronate groups) .
  • Mass Spectrometry (GC-MS) : Validates molecular weight and fragmentation patterns, especially for boron-containing derivatives .

Q. How does the 4,4-dimethyl-4,5-dihydrooxazole moiety influence the compound’s stability and reactivity?

  • Methodological Answer : The oxazole ring provides rigidity and electron-withdrawing effects, stabilizing boron-centered intermediates. The 4,4-dimethyl groups enhance steric protection, reducing undesired side reactions (e.g., hydrolysis). Comparative studies of analogous compounds show that oxazole derivatives exhibit higher thermal stability than non-cyclic boronates .

Advanced Research Questions

Q. What role does the cyclopropyl(hydroxy)boryl group play in catalytic applications, such as cross-coupling reactions?

  • Methodological Answer : The boronate group enables participation in Suzuki-Miyaura couplings, though its cyclopropyl substituent may sterically hinder transmetallation. Optimization of ligand systems (e.g., Pd with 2-(2-(diphenylphosphino)phenyl)-4,4-dimethyl-4,5-dihydrooxazole) improves catalytic efficiency, as shown in allylic alkylation reactions yielding tricyclic indoles (70% yield) . Kinetic studies are recommended to quantify steric effects on reaction rates.

Q. How can stereochemical outcomes be controlled during the synthesis of chiral dihydrooxazole derivatives?

  • Methodological Answer : Enantioselective synthesis of (S)-diphenyl-dihydrooxazole derivatives from (S)-(+)-2-phenylglycinol demonstrates that chiral auxiliaries and asymmetric catalysis (e.g., chiral phosphine ligands) achieve >99% enantiomeric excess. Polarimetry and chiral HPLC are critical for verifying stereochemical purity . For boron-containing analogs, chelation-controlled reduction (NaBH₄, low-temperature conditions) may direct stereochemistry .

Q. What challenges arise in analyzing boron-containing intermediates using X-ray crystallography?

  • Methodological Answer : Boron’s low electron density complicates crystallographic resolution. Co-crystallization with heavy atoms (e.g., Sn in hypercoordinated organotin derivatives) or use of synchrotron radiation improves data quality, as seen in studies of related stannylphenyl-dihydrooxazole structures . R-factors <0.053 are achievable with optimized crystal growth protocols .

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